![molecular formula C18H14ClN3 B15249396 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline CAS No. 681284-73-1](/img/structure/B15249396.png)
4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline consists of a quinoxaline ring fused with an imidazole ring, with a phenethyl group and a chlorine atom attached to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with 2-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile. The resulting intermediate is then treated with phosphorus oxychloride to form the desired imidazoquinoxaline compound .
Industrial Production Methods
Industrial production of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline derivatives with reduced functional groups.
Substitution: Formation of 4-amino-1-phenethylimidazo[1,2-a]quinoxaline or 4-thio-1-phenethylimidazo[1,2-a]quinoxaline.
Aplicaciones Científicas De Investigación
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic materials and organic semiconductors
Mecanismo De Acción
The mechanism of action of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of the chlorine atom and phenethyl group enhances its binding affinity to these molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-1-phenethylimidazo[1,5-a]quinoxaline
- 4-chloro-1-phenethylimidazo[1,2-a]quinoline
- 4-chloro-1-phenethylimidazo[1,2-a]pyridine
Uniqueness
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is unique due to its specific structural arrangement, which imparts distinct biological activities. The presence of the quinoxaline ring fused with the imidazole ring, along with the phenethyl group and chlorine atom, contributes to its enhanced binding affinity and specificity towards molecular targets compared to similar compounds .
Propiedades
Número CAS |
681284-73-1 |
|---|---|
Fórmula molecular |
C18H14ClN3 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C18H14ClN3/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2 |
Clave InChI |
ZXLNHTNHMZEZNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




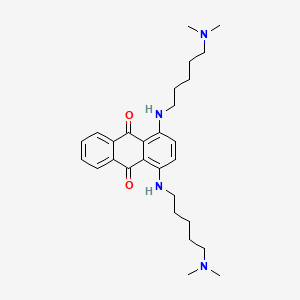
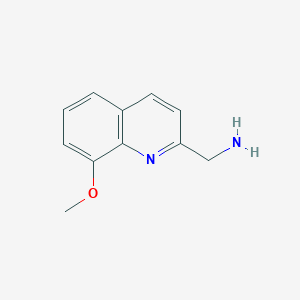


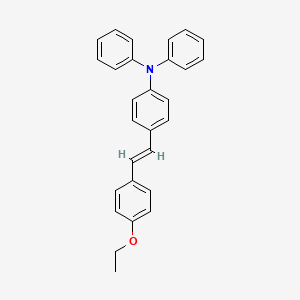
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)


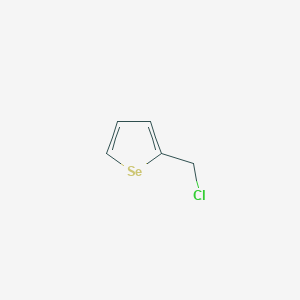
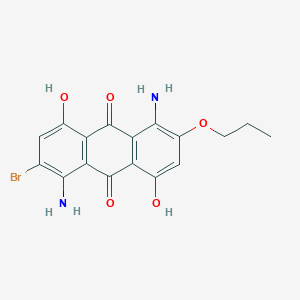
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
ruthenium(II)](/img/structure/B15249399.png)
